molecular formula C18H18N4O3 B5329843 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea

Cat. No. B5329843
M. Wt: 338.4 g/mol
InChI Key: IYNSRSYAXVSHCL-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 is not fully understood, but studies suggest that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Furthermore, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 has been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Studies have shown that N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 exhibits low toxicity and good bioavailability. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Compound 1 has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 in lab experiments is its low toxicity and good bioavailability, which makes it a safe and effective N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea to use in various assays. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its effects in combination with other N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylureas to enhance its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 involves the reaction of 4-methoxybenzylamine with phenyl isocyanate to form N-(4-methoxybenzyl)-N-phenylurea. This intermediate is then reacted with chloroacetic acid and sodium hydroxide to form N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea 1 has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22(18(23)19-14-6-4-3-5-7-14)12-16-20-17(21-25-16)13-8-10-15(24-2)11-9-13/h3-11H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNSRSYAXVSHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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